molecular formula C6H12O3 B14181646 [(2R,6R)-6-Methyl-1,4-dioxan-2-yl]methanol CAS No. 923028-76-6

[(2R,6R)-6-Methyl-1,4-dioxan-2-yl]methanol

Cat. No.: B14181646
CAS No.: 923028-76-6
M. Wt: 132.16 g/mol
InChI Key: VXKDGQGSMQLTFO-PHDIDXHHSA-N
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Description

[(2R,6R)-6-Methyl-1,4-dioxan-2-yl]methanol is a chemical compound with the molecular formula C6H12O3 It is a derivative of dioxane, a heterocyclic organic compound, and features a methanol group attached to the dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,6R)-6-Methyl-1,4-dioxan-2-yl]methanol typically involves the reaction of a suitable precursor with reagents that introduce the desired functional groups. One common method involves the use of ®-glycidol as a starting material, which undergoes a ring-opening reaction with methanol in the presence of an acid catalyst to form the dioxane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

[(2R,6R)-6-Methyl-1,4-dioxan-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce different alcohols.

Scientific Research Applications

[(2R,6R)-6-Methyl-1,4-dioxan-2-yl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(2R,6R)-6-Methyl-1,4-dioxan-2-yl]methanol involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes, participating in metabolic pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R,6R)-6-Methyl-1,4-dioxan-2-yl]methanol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

923028-76-6

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

[(2R,6R)-6-methyl-1,4-dioxan-2-yl]methanol

InChI

InChI=1S/C6H12O3/c1-5-3-8-4-6(2-7)9-5/h5-7H,2-4H2,1H3/t5-,6-/m1/s1

InChI Key

VXKDGQGSMQLTFO-PHDIDXHHSA-N

Isomeric SMILES

C[C@@H]1COC[C@H](O1)CO

Canonical SMILES

CC1COCC(O1)CO

Origin of Product

United States

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